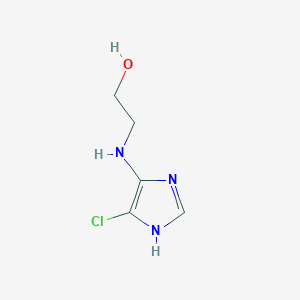
2-Thiazolidin-2-ylmethyl-isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Thiazolidin-2-ylmethyl-isoindole-1,3-dione is a heterocyclic compound that features both thiazolidine and isoindole-1,3-dione moieties These structures are known for their significant biological and pharmacological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiazolidin-2-ylmethyl-isoindole-1,3-dione typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which can further react with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound .
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield, purity, and reaction conditions. Techniques such as solventless reactions and green chemistry principles are employed to enhance the efficiency and environmental sustainability of the synthesis process .
化学反応の分析
Types of Reactions: 2-Thiazolidin-2-ylmethyl-isoindole-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .
科学的研究の応用
2-Thiazolidin-2-ylmethyl-isoindole-1,3-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-Thiazolidin-2-ylmethyl-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it modulates the dopamine receptor D2, which suggests its potential application as an antipsychotic agent. Additionally, it inhibits β-amyloid protein aggregation, indicating its capacity in the treatment of Alzheimer’s disease .
類似化合物との比較
Isoindoline-1,3-dione derivatives: These compounds share the isoindole-1,3-dione moiety and exhibit similar biological activities.
Thiazolidine derivatives: These compounds contain the thiazolidine ring and are known for their diverse pharmacological properties.
Uniqueness: 2-Thiazolidin-2-ylmethyl-isoindole-1,3-dione is unique due to the combination of both thiazolidine and isoindole-1,3-dione moieties, which confer a broad spectrum of biological activities and potential therapeutic applications. This dual functionality makes it a valuable compound in medicinal chemistry and drug development .
特性
分子式 |
C12H12N2O2S |
|---|---|
分子量 |
248.30 g/mol |
IUPAC名 |
2-(1,3-thiazolidin-2-ylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C12H12N2O2S/c15-11-8-3-1-2-4-9(8)12(16)14(11)7-10-13-5-6-17-10/h1-4,10,13H,5-7H2 |
InChIキー |
HRORYTYXGJSRKN-UHFFFAOYSA-N |
正規SMILES |
C1CSC(N1)CN2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-8-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride](/img/structure/B13943771.png)
![5-(3-Chlorobenzyl)-3-isopropyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13943779.png)

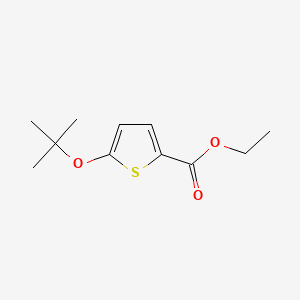

![2-Chloro-5-({[(3-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13943806.png)
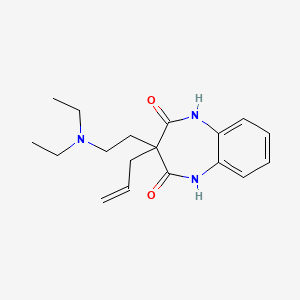
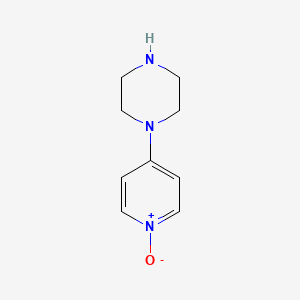
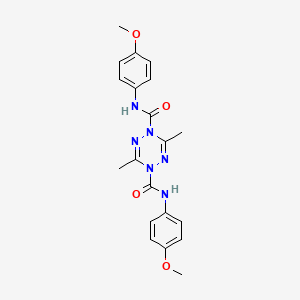
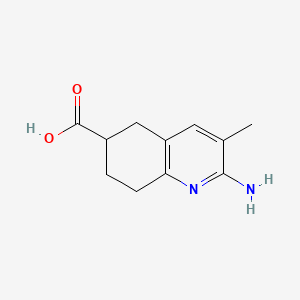
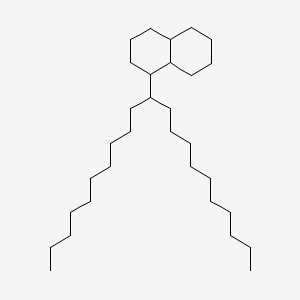
![7-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[2.2.1]hept-2-ene](/img/structure/B13943849.png)
